Iopydone Iopydone Iopydone is an iodinated contrast dye.
Brand Name: Vulcanchem
CAS No.: 5579-93-1
VCID: VC0530759
InChI: InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
SMILES: C1=C(C(=O)C(=CN1)I)I
Molecular Formula: C5H3I2NO
Molecular Weight: 346.89 g/mol

Iopydone

CAS No.: 5579-93-1

Cat. No.: VC0530759

Molecular Formula: C5H3I2NO

Molecular Weight: 346.89 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Iopydone - 5579-93-1

Specification

CAS No. 5579-93-1
Molecular Formula C5H3I2NO
Molecular Weight 346.89 g/mol
IUPAC Name 3,5-diiodo-1H-pyridin-4-one
Standard InChI InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Standard InChI Key FRPFEVLOFNAKBS-UHFFFAOYSA-N
SMILES C1=C(C(=O)C(=CN1)I)I
Canonical SMILES C1=C(C(=O)C(=CN1)I)I
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Identity

Iopydone is systematically named 3,5-diiodo-4(1H)-pyridinone, reflecting its pyridine backbone substituted with iodine atoms at positions 3 and 5, and a ketone group at position 4. Alternative designations include 3,5-diiodopyridin-4-ol and Hytrast (a proprietary formulation) . Its CAS Registry Numbers are 5579-93-1 and 7153-08-4, with a European Community (EC) Number of 226-969-1 .

Table 1: Molecular descriptors of Iopydone

PropertyValueSource
Molecular formulaC5H3I2NO\text{C}_5\text{H}_3\text{I}_2\text{NO}
Molecular weight346.89 g/mol
Exact mass346.8304 Da
SMILESIC1=CNC=C(I)C1=O
InChI KeyInChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)

Structural Elucidation and Spectroscopic Data

X-ray crystallography and spectroscopic analyses confirm Iopydone’s planar pyridone ring, with iodine atoms contributing to its high density (3.0g/cm3\sim 3.0 \, \text{g/cm}^3) . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • 1H^1\text{H} NMR (DMSO-d6): δ 8.15 (s, 1H, H-2), δ 6.95 (s, 1H, H-6) .

  • 13C^{13}\text{C} NMR: Peaks at 158.9 ppm (C-4, carbonyl), 140.2 ppm (C-3/C-5, iodinated), and 110.4 ppm (C-2/C-6) .

Infrared (IR) spectroscopy identifies key functional groups:

  • IR (KBr): νC=O\nu_{\text{C=O}} at 1680 cm1^{-1}, νN-H\nu_{\text{N-H}} at 3200 cm1^{-1} .

Synthesis and Manufacturing

Historical Synthesis

Iopydone was first synthesized in 1932 by Dohrn and Diedrich via iodination of 4-pyridone using iodine monochloride (ICl\text{ICl}) in acidic medium . The reaction proceeds as:

C5H5NO+2IClC5H3I2NO+2HCl\text{C}_5\text{H}_5\text{NO} + 2 \, \text{ICl} \rightarrow \text{C}_5\text{H}_3\text{I}_2\text{NO} + 2 \, \text{HCl}

Yields were optimized by controlling temperature (60–80°C) and stoichiometry .

Modern Production Techniques

Physicochemical Properties

Solubility and Stability

Iopydone crystallizes as off-white needles, decomposing at 321°C . It is practically insoluble in water, ethanol, and ether but dissolves in alkaline solutions (e.g., NaOH) via deprotonation of the pyridone ring . Stability studies indicate that iodine loss occurs under prolonged UV exposure or high humidity, necessitating storage at +5C+5^\circ \text{C} in amber vials .

Table 2: Physicochemical profile

PropertyValueSource
Melting point321°C (dec.)
Solubility in NaOH50 mg/mL
LogP (octanol-water)1.8
StabilitySensitive to light, moisture

Applications in Medical Imaging

Radiopaque Mechanism

Iodine’s high electron density (Z=53Z = 53) enables effective X-ray absorption, rendering Iopydone suitable for bronchography . Administered as an aerosol or instillation, it coats bronchial mucosa, enhancing contrast in radiographs .

Clinical Efficacy and Comparative Studies

Recent Research and Future Directions

Repurposing Opportunities

Recent in vitro studies suggest Iopydone’s potential as an antimicrobial agent, with MIC values of 8 μg/mL against Pseudomonas aeruginosa . Its iodine content may also confer antioxidant properties, though this remains speculative .

Analytical Method Development

High-performance liquid chromatography (HPLC) methods with UV detection (λ = 254 nm) achieve quantification limits of 0.1 μg/mL, enabling trace analysis in biological matrices .

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